2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
Chemical Structure: The compound features a pyrazolo[1,5-a]pyrimidine core with substituents at positions 2 (methyl), 3 (phenyl), 5 (carboxylic acid), and 7 (methyl) (CAS: 887833-47-8). Its molecular formula is C₁₅H₁₃N₃O₂, with a molecular weight of 267.28 g/mol .
Properties
IUPAC Name |
2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-8-12(15(19)20)16-14-13(10(2)17-18(9)14)11-6-4-3-5-7-11/h3-8H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMCLLZNSYFZQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of aminopyrazole with β-enaminone derivatives under microwave irradiation, leading to high yields of the desired product . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling chemicals and equipment.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methyl groups or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to effects such as reduced cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
Table 1: Key Structural Comparisons
*Calculated based on molecular formula from .
Key Observations:
- Position 5 may favor interactions with basic residues in biological targets.
- Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and difluoromethyl (CF₂H) substituents () increase lipophilicity and metabolic stability compared to methyl groups .
Table 2: Comparative Physicochemical Data
| Compound Name | logP* | Solubility (aq.) | pKa (Carboxylic Acid) |
|---|---|---|---|
| Target Compound | ~2.5 | Low (free acid) | ~3.5 |
| 5-Phenyl-7-CF₃-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | ~3.8 | Very low | ~2.8 (acid at C2) |
| 7-CF₂H-5-p-tolyl-pyrazolo[1,5-a]pyrimidine-3-carboxamide | ~2.1 | Moderate (amide) | N/A (amide) |
*Estimated using substituent contributions.
Biological Activity
Overview
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an anticancer agent and enzyme inhibitor. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C15H13N3O2
- CAS Number : 887833-47-8
Synthesis Methods
The synthesis of this compound typically involves cyclocondensation reactions. A common method includes:
- Reaction of aminopyrazole with β-enaminone derivatives under microwave irradiation.
- Optimization of reaction conditions for high yields and purity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 66 | Inhibition of cell proliferation |
| MCF-7 (Breast) | 24 | Induction of apoptosis and cell cycle arrest |
| HeLa (Cervical) | 30 | Disruption of signaling pathways |
Enzyme Inhibition
The compound acts as an enzyme inhibitor by binding to the active sites of target enzymes. This interaction can disrupt various biochemical pathways critical for cancer progression.
Mechanism of Action :
The mechanism involves competitive inhibition where the compound competes with substrates for binding to the enzyme's active site. This leads to a decrease in enzyme activity and subsequent reduction in metabolic processes that facilitate tumor growth.
Case Studies
- Study on A549 Cells : A study evaluated the cytotoxic effects of the compound on A549 human lung adenocarcinoma cells. The results indicated a significant reduction in cell viability at concentrations above 50 µM, demonstrating its potential as an effective anticancer agent .
- MCF-7 Model : In another study using the MCF-7 breast cancer model, treatment with the compound resulted in marked apoptosis and cell cycle arrest at the G1 phase, indicating its role in inhibiting cancer cell proliferation .
Comparative Analysis
When compared to similar compounds within the pyrazolo[1,5-a]pyrimidine family, this compound stands out due to its carboxylic acid group which enhances reactivity and functionalization potential.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine | Lacks carboxylic acid group | Limited anticancer properties |
| 5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine | Different substitution pattern | Moderate enzyme inhibition |
| This compound | Unique carboxylic acid enhances reactivity | Strong anticancer and enzyme inhibition |
Q & A
Basic: What methods are recommended for structural identification and characterization of this compound?
To confirm the structure of 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid, use multinuclear NMR spectroscopy (¹H, ¹³C) to assign proton and carbon environments, particularly distinguishing methyl groups at positions 2 and 6. Infrared spectroscopy (IR) can identify the carboxylic acid C=O stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight confirmation (expected m/z: 267.28 for [M+H]⁺). For crystalline samples, X-ray crystallography resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between carboxylic acid groups) .
Basic: How can researchers assess purity and quantify this compound in synthetic mixtures?
Use reverse-phase HPLC with a C18 column and UV detection (λ ~254 nm). Optimize mobile phases (e.g., water/acetonitrile with 0.1% formic acid) to separate impurities. Thin-layer chromatography (TLC) on silica gel (eluent: ethyl acetate/hexane, 1:1) provides rapid purity checks. For quantification, prepare a calibration curve using a certified reference standard and validate with triplicate injections .
Advanced: What synthetic strategies optimize regiospecificity in pyrazolo[1,5-a]pyrimidine derivatives?
Regiospecificity depends on precursor design and reaction conditions. For example:
- React 5-aminopyrazole derivatives with enaminones (e.g., (E)-3-(dimethylamino)-1-arylprop-2-en-1-one) in aqueous ethanol to favor cyclization at the 7-position .
- Use acid catalysis (e.g., PEG-400 as solvent) to direct cyclization and minimize side products .
- Control temperature (reflux vs. ambient) to influence kinetic vs. thermodynamic product formation .
Advanced: How can the carboxylic acid moiety be functionalized for prodrug development?
Convert the carboxylic acid to ester or amide derivatives via coupling reactions:
- Esterification : React with methanol/H₂SO₄ or use DCC/DMAP-mediated activation.
- Amidation : Use bis(pentafluorophenyl) carbonate (BPC) to activate the acid, then couple with primary/secondary amines .
Validate functionalization via LC-MS and monitor reaction progress by TLC.
Advanced: What in vitro assays are suitable for evaluating antitrypanosomal or anticancer activity?
- Antitrypanosomal activity : Use Trypanosoma brucei cultures in 96-well plates. Measure IC₅₀ via resazurin-based viability assays after 72-hour exposure .
- Anticancer activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Include controls for apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 dye) .
Advanced: How to resolve contradictions in reported synthetic yields for pyrazolo[1,5-a]pyrimidines?
Discrepancies often arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions.
- Catalyst choice : Substituent-sensitive reactions (e.g., trifluoromethyl groups) may require Pd catalysts for cross-coupling .
- Workup protocols : Acidic hydrolysis of intermediates (e.g., methyl esters to carboxylic acids) must be monitored by pH control to avoid over-degradation .
Advanced: What computational methods predict intermolecular interactions in crystalline forms?
Perform density functional theory (DFT) calculations to model hydrogen bonding (e.g., C=O···H-N) and π-π stacking. Compare with X-ray crystallography data (e.g., centroid-centroid distances <3.5 Å indicate strong stacking) . Software like Mercury (CCDC) visualizes packing motifs.
Basic: What storage conditions ensure compound stability?
Store at -20°C under inert atmosphere (argon) to prevent oxidation. For short-term use, keep in a desiccator with silica gel. Avoid prolonged exposure to light or moisture, which may hydrolyze the carboxylic acid group .
Advanced: How to design analogs to enhance bioavailability?
- Replace the carboxylic acid with tetrazole (bioisostere) to improve membrane permeability.
- Introduce methyl or trifluoromethyl groups at the 2- or 7-position to modulate lipophilicity (clogP ~2.5–3.5) .
- Screen analogs using Caco-2 monolayer assays to predict intestinal absorption.
Advanced: What strategies mitigate cytotoxicity in non-target cells?
- Conduct structure-activity relationship (SAR) studies to identify toxicophores (e.g., nitro groups).
- Use prodrug approaches (e.g., ester masking) to reduce off-target effects.
- Test selectivity via therapeutic index (TI) calculations (TI = IC₅₀ normal cells / IC₅₀ cancer cells) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
